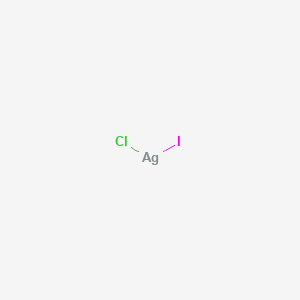
Silver(2+) chloride iodide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(2+) chloride iodide (1/1/1) is an inorganic compound composed of silver, chlorine, and iodine. This compound is known for its unique properties, including its low solubility in water and its sensitivity to light. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver(2+) chloride iodide (1/1/1) can be synthesized through a metathesis reaction. This involves combining an aqueous solution of silver nitrate with a soluble chloride salt, such as sodium chloride, and a soluble iodide salt, such as potassium iodide. The reaction results in the immediate precipitation of silver chloride iodide. The reaction conditions typically involve room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of silver(2+) chloride iodide (1/1/1) follows similar principles as the laboratory synthesis. The process involves the controlled mixing of silver nitrate with sodium chloride and potassium iodide in large-scale reactors. The precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silver(2+) chloride iodide (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and halogen gases.
Reduction: It can be reduced to elemental silver and halogen ions.
Substitution: The chloride and iodide ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include silver oxide, elemental silver, and various halogen gases or ions, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silver(2+) chloride iodide (1/1/1) has several scientific research applications:
Mecanismo De Acción
The mechanism by which silver(2+) chloride iodide (1/1/1) exerts its effects involves the release of silver ions. These ions interact with microbial cell membranes, leading to cell damage and death. The compound’s antimicrobial activity is primarily due to the silver ions’ ability to disrupt cellular processes and inhibit microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Silver chloride: Similar in composition but lacks the iodide component.
Silver iodide: Contains only silver and iodine.
Silver bromide: Another halide compound of silver, used in photographic materials.
Uniqueness
Silver(2+) chloride iodide (1/1/1) is unique due to its combination of chloride and iodide ions, which gives it distinct chemical properties and a broader range of applications compared to its individual components. The presence of both chloride and iodide ions allows for more versatile chemical reactions and enhanced antimicrobial activity .
Propiedades
Número CAS |
202934-74-5 |
|---|---|
Fórmula molecular |
AgClI |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
chloro(iodo)silver |
InChI |
InChI=1S/Ag.ClH.HI/h;2*1H/q+2;;/p-2 |
Clave InChI |
PKCHODKZKBAVIJ-UHFFFAOYSA-L |
SMILES canónico |
Cl[Ag]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


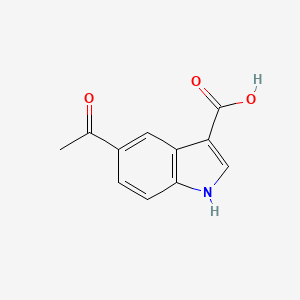
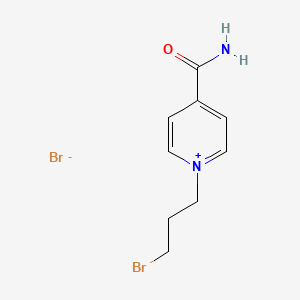

![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)
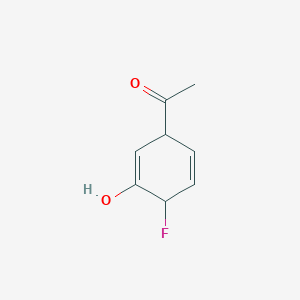



![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
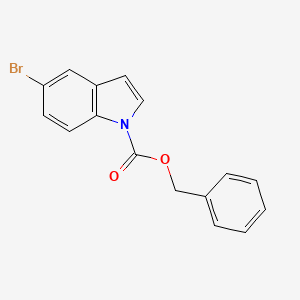
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
